molecular formula C8H3BrN2O4 B1414110 3-Bromo-5-cyano-4-nitrobenzoic acid CAS No. 1805572-26-2

3-Bromo-5-cyano-4-nitrobenzoic acid

Cat. No. B1414110
CAS RN: 1805572-26-2
M. Wt: 271.02 g/mol
InChI Key: YUQMHKPSWGRXRS-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-4-nitrobenzoic acid (3-BCNBA) is a synthetic organic compound used in various scientific research applications. It is a brominated nitrobenzoic acid derivative that is used as a reagent in organic synthesis, as a catalyst in catalytic reactions, and as a precursor in the synthesis of various compounds. 3-BCNBA has also been used in various biochemical and physiological studies, including studies of drug metabolism and drug-receptor interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-4-nitrobenzoic acid is not fully understood. However, it is believed that the nitro group of the molecule is responsible for its reactivity and catalytic activity. In addition, the bromine and cyano groups are believed to be involved in the formation of reactive intermediates, which are then involved in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Some studies suggest that it may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, it has been suggested that this compound may have an effect on the metabolism of certain drugs, such as benzodiazepines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-cyano-4-nitrobenzoic acid in laboratory experiments include its low cost, availability, and reactivity. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, this compound is a hazardous compound and should be handled with care. It is also important to note that this compound can react with other compounds, which may lead to unexpected results.

Future Directions

The potential future directions for 3-Bromo-5-cyano-4-nitrobenzoic acid include further research into its biochemical and physiological effects, as well as its potential use in drug synthesis and drug-receptor interactions. In addition, further research could be done on its use as a catalyst in organic synthesis and its potential for use in the synthesis of polymers. Finally, further research could be done on its potential for use in the development of new drugs and drug-receptor interactions.

Scientific Research Applications

3-Bromo-5-cyano-4-nitrobenzoic acid has been used in various scientific research applications, including the synthesis of organic compounds, catalytic reactions, and biochemical and physiological studies. It has also been used in studies of drug metabolism and drug-receptor interactions. In addition, this compound has been used in the synthesis of various polymers, including polyurethanes and polyesters.

properties

IUPAC Name

3-bromo-5-cyano-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQMHKPSWGRXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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